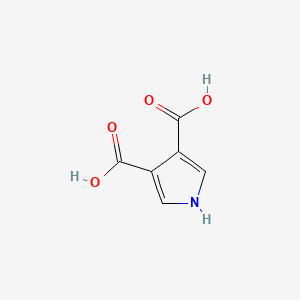
1H-Pyrrole-3,4-dicarboxylic acid
Descripción general
Descripción
1H-Pyrrole-3,4-dicarboxylic acid, also known as 1H-pyrrole-2,5-dicarboxylic acid, is an organic compound with the chemical formula C6H4(CO2H)2. It is a white solid that is soluble in water and organic solvents. It is a versatile building block for organic synthesis and has been used in the preparation of a wide range of compounds, including pharmaceuticals, dyes, and polymers.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Facile Synthesis of Derivatives : A facile method to synthesize 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been developed, utilizing the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure (Alizadeh et al., 2008).
- Novel Synthesis Approach : A novel synthesis method for [13C4,15N]1H‐pyrrole‐2,3,5‐tricarboxylic acid, a biomarker for melatonin metabolism, has been developed. This process is particularly important for tracking the effectiveness of drug candidates, such as those used for hyperpigmentation (Skaddan, 2009).
Chemical Properties and Applications
- Building Block for Substituted Pyrroles : 3,4-Bis(trimethylsilyl)-1H-pyrrole functions as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This method is advantageous due to its stepwise nature and the diversity of substitution patterns it allows (Chan et al., 1997).
- Crystal Structure Analysis : The crystal structure of a derivative, 2-methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, has been determined, revealing strain in the planar fused ring system and unusual substituent effects (Arnold et al., 1991).
Materials Science Applications
- Polymer Synthesis and Properties : Poly(pyrrole-3,4-dicarboxylic acid) was synthesized using chemical and electrochemical methods. Its IR spectra, absorption spectra, optical conductivity spectra, and semiconducting nature were investigated, showcasing its potential in materials science (Mizera et al., 2019).
Solid-State Chemistry
- Hydrogen-Bonding in Solid State : 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been prepared to form one-, two-, and three-dimensional networks in the solid state, demonstrating the impact of small structural changes on the formation of complex structures (Lin et al., 1998).
Propiedades
IUPAC Name |
1H-pyrrole-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDNCRMBALUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326987 | |
| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-72-8 | |
| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the H3pdcd ligand contribute to the catalytic activity of its coordination polymers?
A1: The H3pdcd ligand, featuring a tertiary amine group and multiple carboxylic acid groups, plays a crucial role in the catalytic activity of its coordination polymers like [Ni(H2O)(Hpdcd)(H2O)2]·DMF and [Co(H2O)(Hpdcd)(H2O)2]·DMF. [] The tertiary amine acts as an organic base, while the carboxylic acid groups function as Lewis acids. This combination of Lewis acidity and organic basicity within the same structure is confirmed by NH3-TPD-MS analysis. [] This unique characteristic enables the coordination polymers to effectively catalyze the synthesis of chloropropene carbonate from CO2 and epichlorohydrin without requiring additional co-catalysts. [] The ligand's structure facilitates CO2 adsorption, further enhancing the catalytic process. []
Q2: What is the significance of synthesizing chloropropene carbonate from CO2 under atmospheric pressure?
A2: The ability of H3pdcd-based coordination polymers to catalyze chloropropene carbonate synthesis under atmospheric CO2 pressure is significant due to its environmental and economic implications. [] Utilizing CO2, a greenhouse gas, as a feedstock for valuable chemicals like chloropropene carbonate aligns with sustainable chemistry principles. Operating at atmospheric pressure potentially reduces energy consumption and simplifies the reaction setup compared to high-pressure processes. This approach offers a more environmentally friendly and cost-effective route for chloropropene carbonate production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




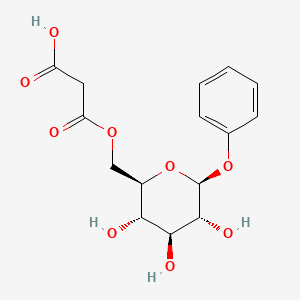

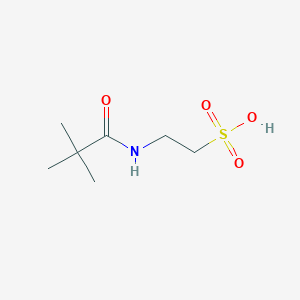
![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)

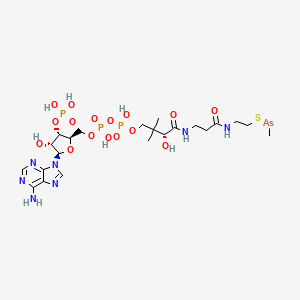

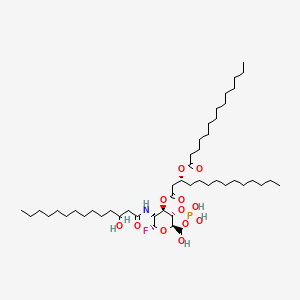

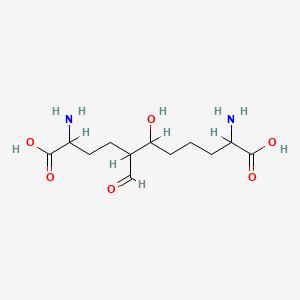
![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)

